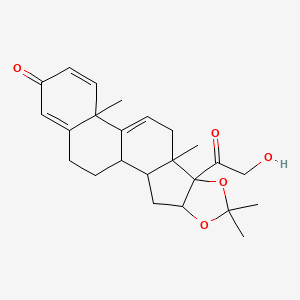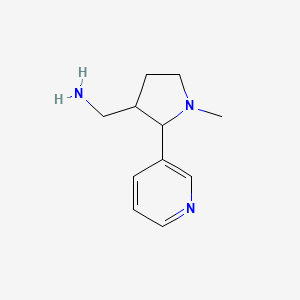
Tigecycline (open C-ring D-ring) Quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tigecycline (open C-ring D-ring) Quinone is a derivative of Tigecycline, a glycylcycline antibiotic known for its broad-spectrum activity against various bacterial pathogens. This compound is characterized by the opening of the C-ring and D-ring in its quinone structure, which imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tigecycline (open C-ring D-ring) Quinone involves multiple steps, starting from the parent compound, Tigecycline. The process typically includes selective oxidation and ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
Tigecycline (open C-ring D-ring) Quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more quinone derivatives.
Reduction: Reduction reactions can revert the quinone to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Tigecycline (open C-ring D-ring) Quinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its potential as an antimicrobial agent against resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical research
Mécanisme D'action
The mechanism of action of Tigecycline (open C-ring D-ring) Quinone involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, effectively halting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tigecycline: The parent compound, known for its broad-spectrum antibacterial activity.
Minocycline: Another glycylcycline antibiotic with similar mechanisms of action but different resistance profiles.
Doxycycline: A tetracycline antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness
Tigecycline (open C-ring D-ring) Quinone is unique due to its modified quinone structure, which imparts distinct chemical and biological properties. This modification allows it to circumvent some of the resistance mechanisms that affect other tetracycline antibiotics, making it a valuable compound in the fight against multidrug-resistant bacterial infections .
Propriétés
Formule moléculaire |
C26H32N4O8 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
4-[[6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C26H32N4O8/c1-26(2,3)28-10-17(32)29-14-9-15(30(4)5)12-6-11(8-16(31)18(12)22(14)35)7-13-20(33)23(36)19(25(27)38)24(37)21(13)34/h9,11,28,33,35,37H,6-8,10H2,1-5H3,(H2,27,38)(H,29,32) |
Clé InChI |
YHJHYYJWUGHMDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)NC1=CC(=C2CC(CC(=O)C2=C1O)CC3=C(C(=O)C(=C(C3=O)O)C(=O)N)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
